molecular formula C13H7BrCl2O2 B2656136 2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde CAS No. 1981717-98-9

2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde

Cat. No.: B2656136
CAS No.: 1981717-98-9
M. Wt: 346
InChI Key: FHBLIBVUFWUTJJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7BrCl2O2. It is a derivative of benzaldehyde, featuring bromine and dichlorophenoxy substituents. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde typically involves the bromination of 4-(3,4-dichlorophenoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and dichlorophenoxy groups contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3,4-dichlorophenoxy)benzaldehyde is unique due to the presence of both bromine and dichlorophenoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-bromo-4-(3,4-dichlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-11-5-9(2-1-8(11)7-17)18-10-3-4-12(15)13(16)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLIBVUFWUTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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